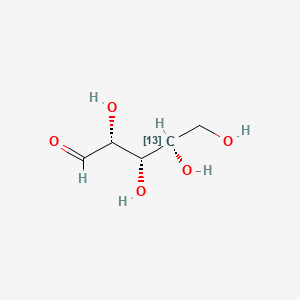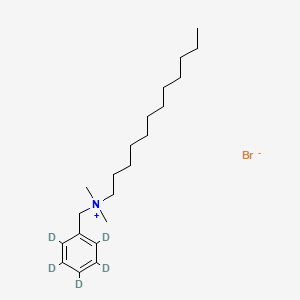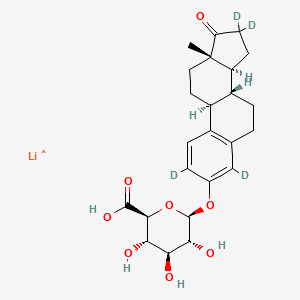
CID 163322082
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 163322082” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 163322082” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demands of various applications. The industrial production methods involve the use of large-scale reactors, automated systems for precise control of reaction parameters, and purification techniques to ensure the final product meets the required specifications. The process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 163322082” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the specific conditions under which the reactions are carried out.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles in determining the reaction pathway and efficiency.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound “CID 163322082” has a wide range of scientific research applications, making it a valuable tool in various fields:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “CID 163322082” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with “CID 163322082,” including those with similar functional groups or molecular frameworks. These similar compounds may exhibit comparable chemical properties and reactivity, but each has unique characteristics that distinguish it from others.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct properties and potential applications. Compared to similar compounds, “this compound” may offer advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H30LiO8 |
|---|---|
Molecular Weight |
457.5 g/mol |
InChI |
InChI=1S/C24H30O8.Li/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
InChI Key |
GTVCNNHJIYGSLP-HOFHXQFASA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H].[Li] |
Canonical SMILES |
[Li].CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




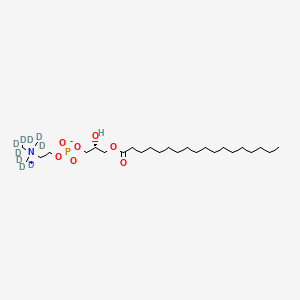
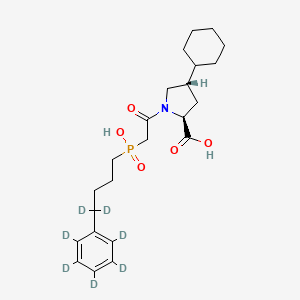
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
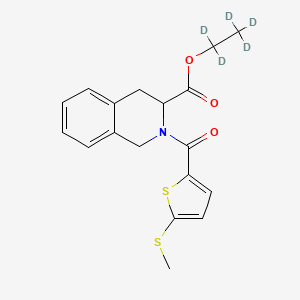
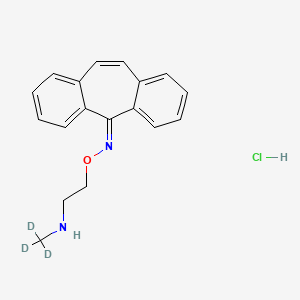

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
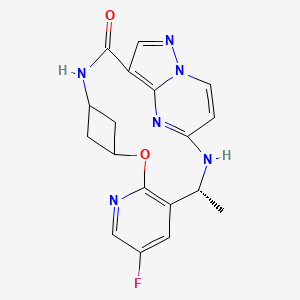

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
